molecular formula C12H36Ga2N6 B3145600 Tris(dimethylamido)gallium(III) CAS No. 57731-40-5

Tris(dimethylamido)gallium(III)

Cat. No. B3145600
CAS RN: 57731-40-5
M. Wt: 403.9 g/mol
InChI Key: OHLCFMPFTXQSJZ-UHFFFAOYSA-N
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Description

Tris(dimethylamido)gallium(III), also known as Hexakis(dimethylamido)digallium, is an amide complex of gallium . It has the empirical formula C12H36Ga2N6 and a molecular weight of 403.90 . This compound is commercially available .


Synthesis Analysis

Tris(dimethylamido)gallium(III) can be prepared from lithium dimethylamide and gallium trichloride .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamido)gallium(III) is represented by the SMILES string CN(C)[Ga-]1(N(C)C)N+(C)Ga-C)(N(C)C)[N+]1(C)C .


Chemical Reactions Analysis

Tris(dimethylamido)gallium(III) can be used as a reagent for the growth of gallium oxide films via the reaction with alcohols or water . It is also used in a new pyrolysis route to GaN quantum dots .


Physical And Chemical Properties Analysis

Tris(dimethylamido)gallium(III) is a solid with a melting point of 104-105.5 °C . It is also known to react violently with water .

Scientific Research Applications

Safety and Hazards

Tris(dimethylamido)gallium(III) is classified as a flammable solid and in contact with water, it releases flammable gases which may ignite spontaneously . It also causes severe skin burns and eye damage .

Future Directions

Tris(dimethylamido)gallium(III) has been used in a low-temperature atomic layer deposition (ALD) process with NH3 plasma to produce GaN films . This shows the potential of ALD for GaN-based electronic devices .

properties

IUPAC Name

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLCFMPFTXQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Ga2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57731-40-5
Record name Tris(dimethylamido)gallium (III)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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